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molecular formula C24H40N2O5 B8495205 4-Ethoxy-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid CAS No. 62148-90-7

4-Ethoxy-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid

Cat. No. B8495205
M. Wt: 436.6 g/mol
InChI Key: HTEYLOWBMLPFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066456

Procedure details

A mixture of 24.5g 2-chloro-4-ethoxy-5-nitrobenzoic acid, 22.7g methyl tetradecylamine (distilled) and 35.0 ml triethylamine were heated on a steam bath for 5 hours and then poured into two liters of water and made acid with HCl. The reaction product was filtered and washed with water, and recrystallized twice from methanol/water.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[C:8]([N+:14]([O-:16])=[O:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:17][NH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].C(N(CC)CC)C.Cl>O>[C:4]([C:3]1[CH:7]=[C:8]([N+:14]([O-:16])=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[CH:10][C:2]=1[N:18]([CH3:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)OCC)[N+](=O)[O-]
Name
Quantity
22.7 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCC
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated on a steam bath for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized twice from methanol/water

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=C(N(CCCCCCCCCCCCCC)C)C=C(C(=C1)[N+](=O)[O-])OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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